Synthesis, Mechanistic Profiling, and Pharmaceutical Applications of 2-Methyl-4-nitro-2-butanol (CAS 72183-50-7)
Synthesis, Mechanistic Profiling, and Pharmaceutical Applications of 2-Methyl-4-nitro-2-butanol (CAS 72183-50-7)
Executive Summary In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the strategic selection of building blocks dictates the overall efficiency, atom economy, and scalability of the drug development pipeline. 2-Methyl-4-nitro-2-butanol (CAS 72183-50-7) is a highly specialized aliphatic nitro-alcohol that serves as a critical intermediate in the synthesis of complex carbocyclic compounds, most notably viral neuraminidase inhibitors[1]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the regioselective synthesis of this molecule, validate its experimental workflows, and map its mechanistic utility in modern antiviral drug design.
Chemical Profiling & Quantitative Data
Before deploying 2-methyl-4-nitro-2-butanol in a synthetic route, it is crucial to understand its thermophysical and structural parameters. The molecule features two highly orthogonal functional groups: a sterically hindered tertiary alcohol and a terminal primary nitro group.
| Property | Value |
| IUPAC Name | 2-methyl-4-nitrobutan-2-ol |
| CAS Registry Number | 72183-50-7 |
| Molecular Formula | C₅H₁₁NO₃ |
| Molar Mass | 133.15 g/mol |
| Structural Motif | Tertiary alcohol, terminal primary nitro group |
| Physical State | Colorless to pale yellow liquid (ambient) |
| Primary Utility | Masked-amine building block for antiviral APIs |
Mechanistic Synthesis Pathway: Regioselective Epoxide Ring-Opening
The most atom-economical and scalable route to synthesize 2-methyl-4-nitro-2-butanol involves the regioselective nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) by the nitromethanide anion[2].
Causality of Reagent Selection: Generating a carbon nucleophile from nitromethane requires a base. While aqueous sodium hydroxide could theoretically deprotonate nitromethane, it risks competitive hydrolysis of the epoxide and can trigger the Nef reaction (converting the primary nitro compound into an aldehyde). Therefore, a non-nucleophilic organic amidine base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is explicitly chosen. DBU cleanly generates the nitromethanide anion without degrading the delicate oxirane ring.
Causality of Regioselectivity (Steric Control): Isobutylene oxide is an asymmetric epoxide possessing a highly substituted tertiary carbon and an unsubstituted primary carbon. Under basic conditions, the ring-opening proceeds via a strict S_N2 trajectory. The bulky nitromethanide nucleophile is sterically repelled by the gem-dimethyl groups, forcing an exclusive attack at the less hindered primary carbon. This regioselective attack yields a tertiary alkoxide intermediate, which upon protonation, delivers the target tertiary alcohol[3].
Fig 1: Regioselective SN2 epoxide ring-opening mechanism for 2-methyl-4-nitro-2-butanol synthesis.
Experimental Protocol: A Self-Validating System
To ensure high fidelity and reproducibility, the following protocol integrates self-validating checkpoints to confirm reaction success in real-time.
Reagents:
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Isobutylene oxide (2,2-dimethyloxirane): 10.0 mmol (1.0 equiv)
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Nitromethane: 50.0 mmol (5.0 equiv, acts as both reagent and partial solvent)
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DBU: 1.0 mmol (0.1 equiv)
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Anhydrous Tetrahydrofuran (THF): 20 mL
Step-by-Step Execution:
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Nucleophile Activation: In an oven-dried, argon-purged round-bottom flask, dissolve nitromethane in anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.
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Causality: Cooling is critical to control the exothermic deprotonation and prevent the base-catalyzed dimerization of nitromethane.
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Catalyst Addition: Add DBU dropwise over 5 minutes. Stir for 15 minutes at 0 °C to ensure complete formation of the nitromethanide anion.
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Electrophile Introduction: Introduce isobutylene oxide dropwise via a syringe pump over 30 minutes.
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Causality: Slow addition maintains a low steady-state concentration of the epoxide, preventing unwanted base-catalyzed epoxide homopolymerization.
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Reaction Propagation: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 12 hours.
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Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, 3:1 Hexanes/Ethyl Acetate). The starting epoxide (invisible under UV, requires KMnO₄ stain) should disappear, replaced by a new, more polar spot representing the product alcohol at R_f ~0.35.
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Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL) to protonate the intermediate alkoxide and neutralize the DBU. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Self-Validating Checkpoint (NMR): Analyze the crude product via ¹H NMR (CDCl₃). The success of the regioselective opening is definitively confirmed by a 6H singlet at ~1.3 ppm (gem-dimethyl group) and a 2H triplet at ~4.5 ppm (CH₂-NO₂). If the attack had incorrectly occurred at the tertiary carbon, the splitting pattern would fundamentally change, lacking the distinct CH₂-NO₂ triplet.
Pharmaceutical Applications: Neuraminidase Inhibitor Scaffolds
In drug development, handling primary amines early in a synthetic sequence often leads to unwanted side reactions (e.g., N-alkylation, premature oxidation). 2-Methyl-4-nitro-2-butanol solves this by acting as a masked-amine pharmacophore [4].
In the synthesis of transition-state analogs of sialic acid (e.g., influenza treatments like zanamivir or oseltamivir analogs), this molecule is invaluable[1]. The tertiary alcohol is highly resistant to oxidation and provides a sterically demanding, metabolically stable anchor for etherification to the carbocyclic core[4]. Meanwhile, the terminal nitro group survives complex cross-coupling conditions and can be cleanly reduced to a primary amine at a late stage (via Pd/C catalytic hydrogenation)[2]. This newly unmasked amine is then functionalized into a guanidino group, which is strictly required to anchor the drug into the highly conserved acidic pocket of the viral neuraminidase active site, blocking viral replication[1].
Fig 2: Mechanism of action for neuraminidase inhibitors derived from nitro-alcohol scaffolds.
References
- Carbocyclic compounds (US Patent 5763483A). Gilead Sciences Inc. Details the utilization of 2-methyl-4-nitro-2-butanol (CAS 72183-50-7) and related nitro-alcohols in the synthesis of viral neuraminidase inhibitors.
- Novel compound, synthetic method thereof, and treatment usage thereof (CN Patent 103772231A). Outlines the specific synthetic methodologies and therapeutic applications of sialidase-based inhibitors of influenza virus replication utilizing nitro-alcohol intermediates.
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Ti(O-i-Pr)4-mediated nucleophilic opening of 2,3-epoxy alcohols. A mild procedure for regioselective ring opening. Caron, M., & Sharpless, K. B. (1985). Journal of Organic Chemistry, 50(9), 1557-1562. Foundational principles for regioselective epoxide ring-opening mechanisms cited in advanced carbocyclic synthesis. URL:[Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Bull, J. A., et al. (2016). Chemical Reviews. Discusses the ring-opening dynamics and structural stability of small-ring ethers including isobutylene oxide. URL:[Link]
Sources
- 1. US5763483A - Carbocyclic compounds - Google Patents [patents.google.com]
- 2. US5763483A - Carbocyclic compounds - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103772231A - Novel compound, synthetic method thereof, and treatment usage thereof - Google Patents [patents.google.com]
